Esterification Converts Fluorometholone to a Potency Equivalent to Prednisolone Acetate
Formulating fluorometholone as an acetate derivative (fluorometholone acetate, FMA) results in a profound increase in its anti-inflammatory activity. In a preclinical model, FMA was found to be as effective as 1.0% prednisolone acetate, which is considered the most potent commercially available ophthalmic corticosteroid [1].
| Evidence Dimension | Anti-inflammatory potency |
|---|---|
| Target Compound Data | 0.1% Fluorometholone Acetate |
| Comparator Or Baseline | 1.0% Prednisolone Acetate |
| Quantified Difference | Equivalent effectiveness (no significant difference, p > 0.05) |
| Conditions | In vivo, rabbit cornea model of inflammation (Leibowitz et al., 1992) |
Why This Matters
This equivalence to prednisolone acetate establishes fluorometholone acetate as a high-potency option, directly relevant for procurement when strong anti-inflammatory action is required without the higher IOP risk of prednisolone.
- [1] Leibowitz HM, et al. Comparative anti-inflammatory efficacy of topical corticosteroids with low glaucoma-inducing potential. Arch Ophthalmol. 1992 Jan;110(1):118-20. doi: 10.1001/archopht.1992.01080130120038. PMID: 1731703. View Source
